Paba-ursodeoxycholic acid
CAS No.: 105877-77-8
Cat. No.: VC20745996
Molecular Formula: C31H45NO5
Molecular Weight: 511.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 105877-77-8 |
---|---|
Molecular Formula | C31H45NO5 |
Molecular Weight | 511.7 g/mol |
IUPAC Name | 4-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]benzoic acid |
Standard InChI | InChI=1S/C31H45NO5/c1-18(4-11-27(35)32-21-7-5-19(6-8-21)29(36)37)23-9-10-24-28-25(13-15-31(23,24)3)30(2)14-12-22(33)16-20(30)17-26(28)34/h5-8,18,20,22-26,28,33-34H,4,9-17H2,1-3H3,(H,32,35)(H,36,37)/t18-,20+,22-,23-,24+,25+,26+,28+,30+,31-/m1/s1 |
Standard InChI Key | XTAJJBNJCJLSMK-QTPUZMQVSA-N |
Isomeric SMILES | C[C@H](CCC(=O)NC1=CC=C(C=C1)C(=O)O)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C |
SMILES | CC(CCC(=O)NC1=CC=C(C=C1)C(=O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C |
Canonical SMILES | CC(CCC(=O)NC1=CC=C(C=C1)C(=O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C |
Chemical Properties and Biological Activity
Molecular Properties and Interactions
Paba-ursodeoxycholic acid demonstrates distinctive chemical properties that make it particularly suitable for its biological applications. The compound is specifically designed to undergo deconjugation by bacterial enzymes while remaining resistant to mammalian digestive enzymes. This selective vulnerability to bacterial processing is the foundation of its diagnostic utility in assessing intestinal microflora .
Research has demonstrated that paba-ursodeoxycholic acid is efficiently deconjugated by cholylglycine hydrolase, an enzyme produced by certain intestinal bacteria, resulting in the release of free para-aminobenzoic acid. Critically, the compound remains completely resistant to deconjugation by pancreatic and intestinal mucosal enzymes, establishing its specificity for bacterial enzyme activity . This differential susceptibility to enzymatic processing allows the compound to function as an accurate biomarker for bacterial activity in the intestinal tract.
Metabolism and Transformation
The metabolic pathway of paba-ursodeoxycholic acid is central to its diagnostic applications. When orally administered, the compound passes through the upper digestive tract largely unchanged due to its resistance to mammalian digestive enzymes. Upon reaching the intestines, bacteria possessing cholylglycine hydrolase activity deconjugate the compound, releasing free para-aminobenzoic acid .
The released para-aminobenzoic acid is then absorbed through the intestinal mucosa, enters the bloodstream, and is eventually excreted in the urine. The quantity of para-aminobenzoic acid in urine serves as a quantifiable marker of intestinal bacterial activity. Bacteriological experiments have confirmed that almost all microorganisms capable of splitting glycocholic acid also deconjugate paba-ursodeoxycholic acid, establishing a strong correlation between bile acid metabolism and the compound's processing .
Research Findings and Experimental Data
Animal Studies
Extensive animal studies have been conducted to evaluate the properties and potential applications of paba-ursodeoxycholic acid. In rat experiments, urinary excretions of para-aminobenzoic acid were measured during 6 hours after oral administration of 10 mg paba-ursodeoxycholic acid. Control rats excreted 338.5 ± 13.8 μg (mean ± SE) of para-aminobenzoic acid .
Significant variations in para-aminobenzoic acid excretion were observed in rats with different intestinal conditions. Rats with intestinal stagnant loops exhibited significantly higher excretion (673.6 ± 70.2 μg; p < 0.01), likely reflecting bacterial overgrowth in the stagnant segment. Conversely, rats pretreated with various antibiotics showed significantly reduced excretion, with the combination of polymyxin B and tinidazole producing the most profound reduction (14.0 ± 2.5 μg; p < 0.001) .
Different antibiotics produced varying degrees of reduction in para-aminobenzoic acid excretion, reflecting their differential impact on intestinal bacteria capable of deconjugating paba-ursodeoxycholic acid. These findings were consistent with bacterial counts in fecal samples, confirming the compound's utility as a marker for intestinal bacterial activity .
Dietary Influence on Metabolism
Dietary factors were found to significantly influence the metabolism of paba-ursodeoxycholic acid. After two months on different diets, rats on high-fiber diets excreted significantly less para-aminobenzoic acid (70.9 ± 15.9 μg; p < 0.001) compared to rats on control diets (288.9 ± 34.5 μg) and high-protein-high-fat diets (386.7 ± 61.2 μg) .
These results correlated with alterations in fecal bacteriological status, indicating that dietary composition influences intestinal microflora composition and activity, which in turn affects the metabolism of paba-ursodeoxycholic acid. This finding suggests potential applications of the compound in studying the effects of diet on gut microbiota and intestinal health.
Human Volunteer Studies
In human studies, 250 mg of paba-ursodeoxycholic acid was administered to volunteers to assess its metabolism and safety. The amount of para-aminobenzoic acid excreted in urine during 6 hours after dosing was 21.11 ± 2.02 mg in control subjects (n = 5) and significantly reduced to 12.20 ± 1.01 mg in subjects treated with polymyxin B plus tinidazole (n = 5; p < 0.01) .
No adverse effects were observed during these studies, suggesting a favorable safety profile for paba-ursodeoxycholic acid when used as a diagnostic agent. The consistent pattern of reduced para-aminobenzoic acid excretion following antibiotic treatment in both animal and human studies further validates the compound's utility for assessing intestinal bacterial activity .
Comparative Data Analysis
Antibiotic Effects on Paba-Ursodeoxycholic Acid Metabolism
The effects of various antibiotics on paba-ursodeoxycholic acid metabolism have been systematically studied, providing valuable insights into the compound's interaction with different bacterial populations. Table 1 presents a comprehensive analysis of para-aminobenzoic acid excretion in rat models following administration of various antibiotics.
Table 1: PABA Excretion in Rat Models After Oral Administration of 10 mg Paba-Ursodeoxycholic Acid
Study Group | Treatment | PABA Excretion (μg) | P-value |
---|---|---|---|
Control | None | 338.5 ± 13.8 | - |
Intestinal Stagnant Loop | Surgical loop | 673.6 ± 70.2 | < 0.01 |
Antibiotic 1 | Polymyxin B + tinidazole | 14.0 ± 2.5 | < 0.001 |
Antibiotic 2 | Polymyxin B | 224.9 ± 23.5 | < 0.001 |
Antibiotic 3 | Tinidazole | 42.7 ± 8.6 | < 0.001 |
Antibiotic 4 | Kanamycin | 50.3 ± 5.8 | < 0.001 |
Antibiotic 5 | Clindamycin | 57.4 ± 7.4 | < 0.001 |
Antibiotic 6 | Vancomycin | 70.4 ± 8.5 | < 0.001 |
Antibiotic 7 | Paromomycin | 160.4 ± 16.4 | < 0.001 |
The data reveals that different antibiotics affect intestinal bacteria to varying degrees, with the combination of polymyxin B and tinidazole producing the most profound reduction in para-aminobenzoic acid excretion. This suggests that this antibiotic combination effectively eliminates most bacteria capable of deconjugating paba-ursodeoxycholic acid .
Human Versus Animal Model Comparisons
Comparative analysis of human and animal studies provides insight into the translational aspects of paba-ursodeoxycholic acid metabolism. Table 3 presents a comparison of para-aminobenzoic acid excretion in human volunteers and rat models following administration of paba-ursodeoxycholic acid.
Table 3: Comparative PABA Excretion in Human Volunteers and Rat Models
Study Subject | Treatment | Dose | PABA Excretion | Reduction with Antibiotics |
---|---|---|---|---|
Humans (n=5) | None | 250 mg | 21.11 ± 2.02 mg | - |
Humans (n=5) | Polymyxin B + tinidazole | 250 mg | 12.20 ± 1.01 mg | 42.2% |
Rats (n=10) | None | 10 mg | 338.5 ± 13.8 μg | - |
Rats (n=10) | Polymyxin B + tinidazole | 10 mg | 14.0 ± 2.5 μg | 95.9% |
The data shows that while both humans and rats demonstrate reduced para-aminobenzoic acid excretion following antibiotic treatment, the percentage reduction is much more profound in rats (95.9%) compared to humans (42.2%). This difference likely reflects variations in intestinal microflora composition, antibiotic susceptibility, and metabolism between species .
Clinical and Diagnostic Applications
Evaluation of Intestinal Bacterial Activity
The primary application of paba-ursodeoxycholic acid is as a diagnostic tool for evaluating intestinal bacterial growth and activity. Its unique deconjugation properties make it an excellent marker for assessing intestinal microflora without requiring radioisotopes or expensive specialized equipment. The amount of para-aminobenzoic acid excreted in urine after oral administration of paba-ursodeoxycholic acid reflects the activity of intestinal bacteria capable of deconjugating bile acids .
This application is particularly valuable in clinical scenarios where assessment of intestinal bacterial overgrowth is needed, such as in patients with small intestinal bacterial overgrowth syndrome, intestinal motility disorders, or structural abnormalities of the gastrointestinal tract. The compound offers a simple, non-invasive method for assessing bacterial activity, potentially reducing the need for more invasive diagnostic procedures.
Monitoring Antibiotic Effects
Paba-ursodeoxycholic acid has demonstrated utility in monitoring the effects of antibiotics on intestinal microflora. The significant reduction in para-aminobenzoic acid excretion following antibiotic administration provides a quantifiable measure of antibiotic impact on bile acid-metabolizing bacteria .
This application could be valuable in clinical practice for assessing the efficacy of antibiotic regimens in treating bacterial overgrowth conditions, optimizing antibiotic selection and dosing, and monitoring the recovery of intestinal microflora following antibiotic therapy. The non-invasive nature of the test makes it suitable for repeated assessments over time.
Comparative Analysis with Related Compounds
Structural and Functional Comparisons
Paba-ursodeoxycholic acid shares structural and functional similarities with several related compounds while possessing unique properties that distinguish it for specific applications. Table 4 presents a comparison of paba-ursodeoxycholic acid with related compounds.
Table 4: Comparison of Paba-Ursodeoxycholic Acid with Related Compounds
Compound | Structure Type | Primary Use | Unique Features |
---|---|---|---|
Paba-Ursodeoxycholic Acid | Conjugated Bile Acid | Diagnostic tool for intestinal bacteria | Selectively deconjugated by bacterial enzymes |
Ursodeoxycholic Acid | Bile Acid | Liver disease treatment | Directly reduces cholesterol absorption |
Para-Aminobenzoic Acid | Amino Acid | Skin health improvement | Antioxidant properties |
Chenodeoxycholic Acid | Bile Acid | Cholesterol gallstone dissolution | More potent than ursodeoxycholic acid |
Glycocholic Acid | Bile Salt | Digestion aid | Solubilizes fats more effectively |
Paba-ursodeoxycholic acid stands out due to its dual action combining the structural elements of ursodeoxycholic acid with the marker properties of para-aminobenzoic acid. This unique combination makes it particularly suitable for diagnostic applications related to intestinal bacterial activity .
Relationship to Parent Compounds
Ursodeoxycholic acid, one of the components of paba-ursodeoxycholic acid, is a bile acid known for its ability to facilitate fat digestion and enhance liver function. It is widely used in the treatment of various liver diseases, particularly primary biliary cirrhosis and gallstone dissolution. The conjugation with para-aminobenzoic acid enhances its diagnostic utility while potentially preserving its therapeutic properties .
Para-aminobenzoic acid, the other component, is recognized for its dermatological benefits and metabolic functions. Its distinctive chemical properties make it an excellent marker when released from conjugates, as it is readily absorbed and excreted in urine in a quantifiable manner. This property is central to the diagnostic utility of paba-ursodeoxycholic acid.
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